molecular formula C18H19N9O B2413335 6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097933-44-1

6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2413335
CAS No.: 2097933-44-1
M. Wt: 377.412
InChI Key: UHBNORRHLCWSHA-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H19N9O and its molecular weight is 377.412. The purity is usually 95%.
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Biological Activity

The compound 6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Overview

This compound features multiple pharmacophoric elements, including a pyrazole ring, a triazolo-pyridazine moiety, and a piperidine structure. These components are known to contribute to various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-cancer activity. For instance, compounds with similar structures have shown potent inhibition against cyclin-dependent kinases (CDK) such as CDK2 and CDK9. One study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 in related compounds, indicating strong potential for therapeutic applications in cancer treatment .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (µM)Selectivity
Compound ACDK20.36High
Compound BCDK91.8Moderate

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

The compound has also been investigated as a NAMPT activator. NAMPT plays a crucial role in the NAD+ salvage pathway, impacting metabolism and aging. A derivative showed promising NAMPT activation with reduced CYP inhibition, suggesting potential for treating metabolic disorders .

Mechanistic Insights

The mechanism of action for compounds containing the pyrazolo and triazolo systems often involves modulation of kinase activity and interference with cellular proliferation pathways. The structural diversity allows for tailored interactions with specific biological targets.

Case Studies

Several studies have explored the biological efficacy of similar compounds:

  • Case Study on CDK Inhibition :
    • A study focused on a pyrazolo[3,4-b]pyridine derivative demonstrated selective inhibition of CDK pathways leading to reduced tumor cell proliferation in vitro .
  • NAMPT Activation Study :
    • Another research effort optimized a triazolopyridine core to enhance NAMPT activity while minimizing adverse effects related to CYP enzyme inhibition .

Properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c28-18-5-4-17(25-9-1-8-20-25)23-26(18)12-14-6-10-24(11-7-14)16-3-2-15-21-19-13-27(15)22-16/h1-5,8-9,13-14H,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBNORRHLCWSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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